molecular formula C7H11NO3 B12576919 3-(Acryloylamino)butanoic acid CAS No. 262609-87-0

3-(Acryloylamino)butanoic acid

Cat. No.: B12576919
CAS No.: 262609-87-0
M. Wt: 157.17 g/mol
InChI Key: SPAPYJVTYNJYIJ-UHFFFAOYSA-N
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Description

3-(Acryloylamino)butanoic acid: is an organic compound with the molecular formula C7H11NO3 It is a derivative of butanoic acid, where an acryloyl group is attached to the amino group of the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acryloylamino)butanoic acid typically involves the reaction of acryloyl chloride with 3-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(Acryloylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Acryloylamino)butanoic acid is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(acryloylamino)butanoic acid, which has applications in drug delivery systems and hydrogels .

Biology: In biological research, this compound can be used to study the interactions between amino acids and proteins. It can also serve as a building block for the synthesis of bioactive peptides .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials have applications in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of 3-(Acryloylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Properties

CAS No.

262609-87-0

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(prop-2-enoylamino)butanoic acid

InChI

InChI=1S/C7H11NO3/c1-3-6(9)8-5(2)4-7(10)11/h3,5H,1,4H2,2H3,(H,8,9)(H,10,11)

InChI Key

SPAPYJVTYNJYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)C=C

Origin of Product

United States

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